3',5'-Dimethoxy-2-methyl-1,1'-biphenyl
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Overview
Description
3’,5’-Dimethoxy-2-methyl-1,1’-biphenyl is an organic compound with the molecular formula C15H16O2 It is a derivative of biphenyl, characterized by the presence of two methoxy groups and a methyl group attached to the biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Dimethoxy-2-methyl-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethoxybenzaldehyde and 2-methylphenylboronic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction. This reaction involves the palladium-catalyzed cross-coupling of 3,5-dimethoxybenzaldehyde with 2-methylphenylboronic acid in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4.
Purification: The crude product is purified by column chromatography to obtain pure 3’,5’-Dimethoxy-2-methyl-1,1’-biphenyl.
Industrial Production Methods
Industrial production methods for 3’,5’-Dimethoxy-2-methyl-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3’,5’-Dimethoxy-2-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted biphenyl derivatives.
Scientific Research Applications
3’,5’-Dimethoxy-2-methyl-1,1’-biphenyl has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3’,5’-Dimethoxy-2-methyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 3,5’-Dihydroxy-4’,5-dimethoxy-2’-methyl-1,1’-biphenyl-2-carboxylic acid methyl ester .
- 3,3’-Dimethoxy-2,2’-dimethyl-1,1’-binaphthalene .
- 3,3’-Dichloro-2,5-dimethoxy-1,1’-biphenyl .
Uniqueness
3’,5’-Dimethoxy-2-methyl-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C15H16O2 |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
1,3-dimethoxy-5-(2-methylphenyl)benzene |
InChI |
InChI=1S/C15H16O2/c1-11-6-4-5-7-15(11)12-8-13(16-2)10-14(9-12)17-3/h4-10H,1-3H3 |
InChI Key |
YDOLJWUMJZZWEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CC(=C2)OC)OC |
Origin of Product |
United States |
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